molecular formula C8H17NO3 B14275552 Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate CAS No. 172585-00-1

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate

Cat. No.: B14275552
CAS No.: 172585-00-1
M. Wt: 175.23 g/mol
InChI Key: IWWLGURRMLSOCK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate is a chemical compound with a complex structure that includes an ethyl ester group, a hydroxyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate typically involves the esterification of (3R)-4-(dimethylamino)-3-hydroxybutanoic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the dimethylamino group can engage in nucleophilic interactions.

Comparison with Similar Compounds

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate can be compared with similar compounds such as:

    Ethyl 3-(dimethylamino)acrylate: Similar in structure but with an acrylate group instead of a hydroxyl group.

    Ethyl 3-dimethylaminopropionate: Similar but with a propionate group instead of a hydroxyl group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

172585-00-1

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-4-12-8(11)5-7(10)6-9(2)3/h7,10H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

IWWLGURRMLSOCK-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CN(C)C)O

Canonical SMILES

CCOC(=O)CC(CN(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.